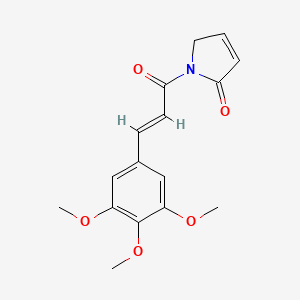
2-Propyloxane-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propyloxane-4-thiol is an organic compound with the molecular formula C8H16OS. It is a thiol, which means it contains a sulfur-hydrogen (SH) group. Thiols are known for their distinctive odors and are often used in various chemical reactions due to their reactivity. The compound is used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propyloxane-4-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of an alkyl halide with thiourea to form an intermediate isothiouronium salt, which is then hydrolyzed to yield the thiol . Another method involves the reaction of an alkyl halide with sodium hydrosulfide .
Industrial Production Methods: Industrial production of thiols often involves similar nucleophilic substitution reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the toxic nature of some reagents like hydrogen sulfide.
Chemical Reactions Analysis
Types of Reactions: 2-Propyloxane-4-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: Thiols can participate in substitution reactions, such as thiol-ene and thiol-yne reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Thiol-ene reactions typically require UV light and a radical initiator.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various thioether products depending on the reactants used.
Scientific Research Applications
2-Propyloxane-4-thiol has several applications in scientific research:
Chemistry: Used in thiol-ene and thiol-yne click chemistry for synthesizing complex molecules.
Biology: Acts as a reducing agent in biochemical assays.
Medicine: Potential use in drug development due to its reactivity with biological molecules.
Industry: Used in the production of polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 2-Propyloxane-4-thiol involves its reactivity with various chemical groups. The SH group can form covalent bonds with other molecules, leading to the formation of new compounds. In biological systems, thiols can interact with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Ethanethiol: Another thiol with a similar SH group but a simpler structure.
Butanethiol: Similar in structure but with a longer carbon chain.
Thiophenol: Contains an SH group attached to a benzene ring
Uniqueness: 2-Propyloxane-4-thiol is unique due to its oxane ring structure, which imparts different chemical properties compared to linear thiols. This ring structure can influence its reactivity and interactions with other molecules, making it valuable in specific applications.
Properties
Molecular Formula |
C8H16OS |
|---|---|
Molecular Weight |
160.28 g/mol |
IUPAC Name |
2-propyloxane-4-thiol |
InChI |
InChI=1S/C8H16OS/c1-2-3-7-6-8(10)4-5-9-7/h7-8,10H,2-6H2,1H3 |
InChI Key |
UELREZSJXCBGPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(CCO1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



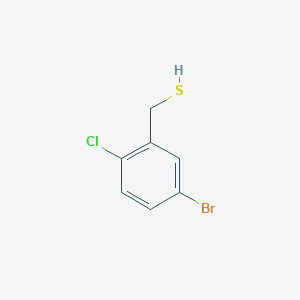
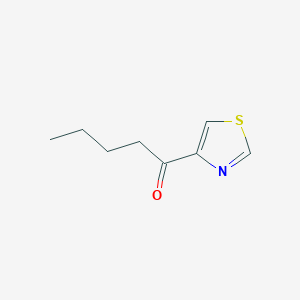

![{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13066297.png)
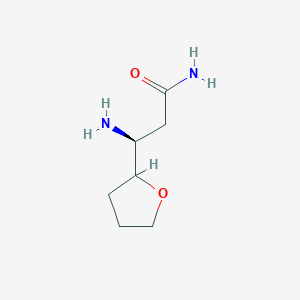
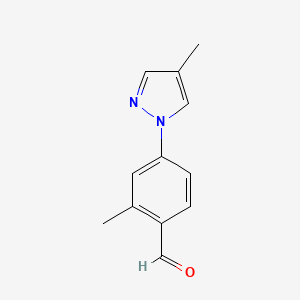
![2-Ethyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066332.png)
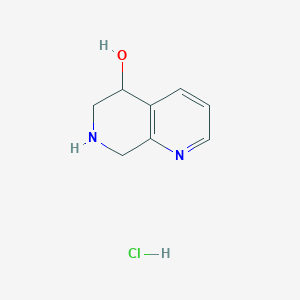
![4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonyl chloride](/img/structure/B13066350.png)
